molecular formula C16H18N2O4S2 B2886180 2-(4-Tosylbutanamido)thiophene-3-carboxamide CAS No. 941967-48-2

2-(4-Tosylbutanamido)thiophene-3-carboxamide

Cat. No. B2886180
CAS RN: 941967-48-2
M. Wt: 366.45
InChI Key: NZOMIGYFOVYENG-UHFFFAOYSA-N
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Description

“2-(4-Tosylbutanamido)thiophene-3-carboxamide” is a chemical compound that falls under the category of thiophene-based analogs . Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis and Characterization

  • The feasibility of mechanochemistry in synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, highlights an innovative approach to drug synthesis, possibly relevant to compounds like 2-(4-Tosylbutanamido)thiophene-3-carboxamide (Tan et al., 2014).
  • Structural and physicochemical characterization of carboxamides and their metal(II) complexes demonstrate the importance of these compounds in developing new antimicrobial agents (Aktan et al., 2017).
  • The synthesis and crystal structure analysis of thiophene carboxamide derivatives provide insights into their molecular arrangements and potential for further modification (Vasu et al., 2004).

Biological and Therapeutic Applications

  • Anticancer activity of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including thiophene-2-carboxamide derivatives, shows promise in inhibiting cell growth in several cancer cell lines, suggesting potential therapeutic applications (Atta & Abdel‐Latif, 2021).
  • The application of ynamides in synthesizing 2-(tosylamido)- and 2,5-bis(tosylamido)-thiophenes indicates innovative pathways for creating compounds with potential pharmaceutical applications (Talbi et al., 2016).
  • Synthesis and antitumor activities of novel naphthalene carboxamides, including the effects of different thio-heterocyclic rings, reveal the importance of structural variations in enhancing antitumor efficacy and DNA photocleaving activities (Li et al., 2005).

properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-4-6-12(7-5-11)24(21,22)10-2-3-14(19)18-16-13(15(17)20)8-9-23-16/h4-9H,2-3,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOMIGYFOVYENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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